molecular formula C33H31NO8 B1295170 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose CAS No. 52522-49-3

2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose

Cat. No. B1295170
CAS RN: 52522-49-3
M. Wt: 569.6 g/mol
InChI Key: VBDBDZHLJKDSSB-UFRUDBOASA-N
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Description

2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose is a chemically modified sugar derivative synthesized from D-arabinose. It is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of nucleoside analogues and other biologically active molecules .

Synthesis Analysis

The synthesis of this compound involves a multi-step process starting from D-arabinose. Initially, D-arabinose is methylated and then subjected to benzylation to yield 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose. This intermediate is then hydrolyzed and acylated with p-nitrobenzoyl chloride to produce the final compound, 2,3,5-tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose, with an overall yield of about 45% . This synthesis pathway is crucial for the preparation of nucleoside analogues, as demonstrated in the preparation of 2-(α- and β-D-arabinofuranosyl) thiazole-4-carboxamides from the compound .

Molecular Structure Analysis

The molecular structure of 2,3,5-tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose is characterized by the presence of three benzyl groups and a p-nitrobenzoyl group attached to the arabinofuranose sugar moiety. The stereochemical assignments of related compounds, such as 2-(α- and β-D-arabinofuranosyl) thiazole-4-carboxamides, have been determined using 1H and 13C NMR spectroscopy, as well as circular dichroism (CD) spectra, which are indicative of the precise spatial arrangement of the atoms in the molecule .

Chemical Reactions Analysis

The compound serves as a versatile intermediate for various chemical reactions. For instance, it can be used to synthesize thionucleoside analogues by reacting with bis(trimethylsilyl)uracil or -thymine to yield benzyl derivatives, which can then be deprotected to form the corresponding 4′-thionucleosides . This demonstrates the compound's reactivity and its utility in the synthesis of nucleoside analogues, which are of significant interest in medicinal chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3,5-tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose are not detailed in the provided papers, the presence of benzyl and nitrobenzoyl groups suggests that the compound is likely to be non-polar and may exhibit significant UV absorption due to the nitrobenzoyl moiety. The solubility, melting point, and other physicochemical properties would be influenced by these functional groups and the overall molecular structure. The compound's stability and reactivity under various conditions are essential for its application in chemical synthesis .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study on nitisinone, a compound different from "2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose" but relevant in the context of analytical techniques, used LC-MS/MS to determine the stability and degradation pathways of nitisinone under various conditions. This study highlights the importance of understanding the stability and degradation of chemicals which could be applied to "2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose" for its potential applications in medicine or other fields (Barchańska et al., 2019).

Photosensitive Protecting Groups

Research on photosensitive protecting groups such as 2-nitrobenzyl and its derivatives, which are closely related to the nitrobenzoyl group in "2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose", discusses their application in synthetic chemistry. These groups are promising for future applications due to their ability to be removed under light exposure, potentially useful in the synthesis of complex molecules (Amit et al., 1974).

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) explores the pathways, by-products, biotoxicity, and theoretical calculations involved in the degradation process. While not directly related, the methodologies and insights from this review could be applied to studies on the environmental impact and degradation pathways of "2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose" (Qutob et al., 2022).

Nanostructured Luminescent Micelles

The development of nanostructured luminescent micelles for sensing nitroaromatic and nitramine explosives showcases the application of molecular scaffolds with specific functional groups for detecting hazardous materials. This research could hint at the potential use of "2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose" in developing sensors or probes, given its nitrobenzoyl moiety (Paria et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO8/c35-32(27-16-18-28(19-17-27)34(36)37)42-33-31(40-22-26-14-8-3-9-15-26)30(39-21-25-12-6-2-7-13-25)29(41-33)23-38-20-24-10-4-1-5-11-24/h1-19,29-31,33H,20-23H2/t29-,30-,31+,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDBDZHLJKDSSB-UFRUDBOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose

CAS RN

52522-49-3
Record name D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-, 1-(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52522-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzoate 2,3,5-tris-O-benzyl-D-arabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052522493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-nitrobenzoate 2,3,5-tris-O-benzyl-D-arabinofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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